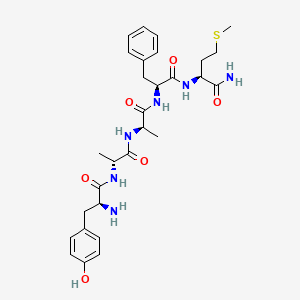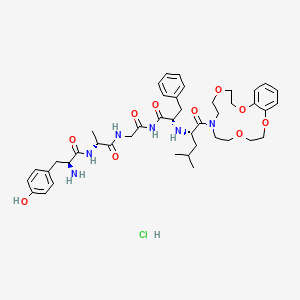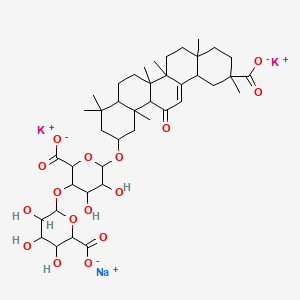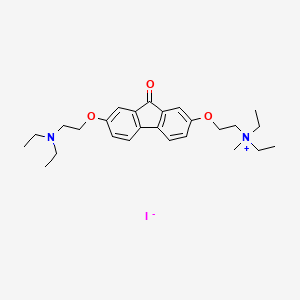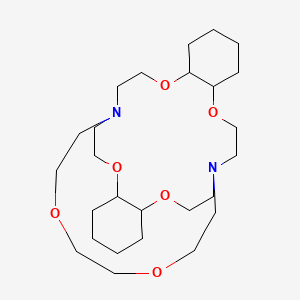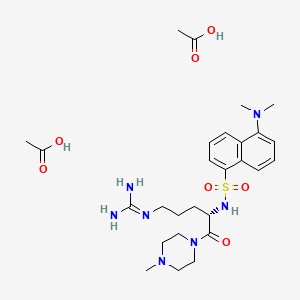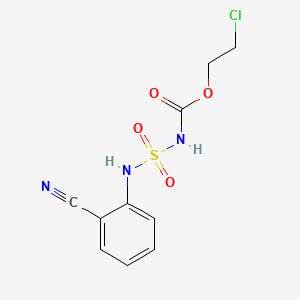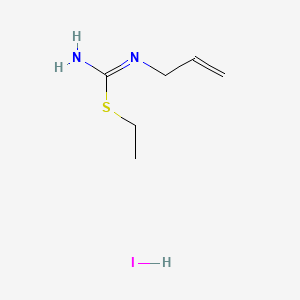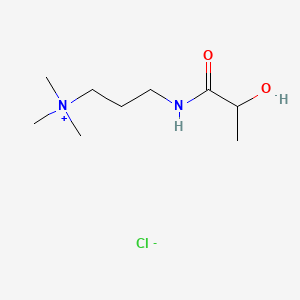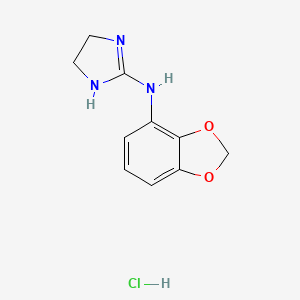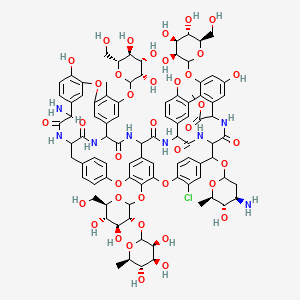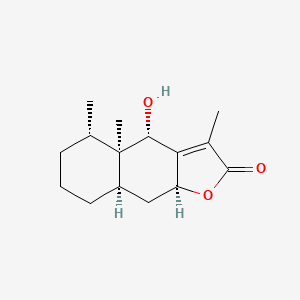
6beta-Hydroxyeremophilenolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6beta-Hydroxyeremophilenolide is a sesquiterpene lactone, a class of naturally occurring organic compounds known for their diverse biological activities. This compound is isolated from various plant species, including those in the genus Senecio. It is characterized by a lactone ring and hydroxyl groups, contributing to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 6beta-Hydroxyeremophilenolide typically involves the extraction from plant sources. The aerial parts of plants like Senecio atacamensis are fractionated to isolate this compound. The process includes solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plants. advancements in biotechnological methods, such as plant tissue culture and genetic engineering, could potentially enhance the yield of this compound for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6beta-Hydroxyeremophilenolide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the lactone ring or hydroxyl groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more hydroxylated derivatives, while reduction can produce simpler alcohols.
Applications De Recherche Scientifique
6beta-Hydroxyeremophilenolide has several scientific research applications:
Chemistry: It is used as a model compound to study sesquiterpene lactones’ reactivity and synthesis.
Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic effects, particularly in treating inflammatory diseases and infections.
Industry: It is used in developing natural product-based pesticides and herbicides due to its bioactivity
Mécanisme D'action
The mechanism of action of 6beta-Hydroxyeremophilenolide involves its interaction with various molecular targets. It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can disrupt microbial cell membranes, leading to antimicrobial effects. The lactone ring and hydroxyl groups play crucial roles in these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6beta-Hydroxy-8alpha-methoxyeremophil-1(10),7(11)-dien-8beta,12-olide
- 10beta-Hydroxyeremophilenolide
- 8beta,10beta-Dihydroxyeremophilenolide
Comparison
6beta-Hydroxyeremophilenolide is unique due to its specific hydroxylation pattern and lactone ring structure. Compared to similar compounds, it exhibits distinct biological activities and reactivity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
10250-03-0 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(4S,4aR,5S,8aR,9aS)-4-hydroxy-3,4a,5-trimethyl-4,5,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-5-4-6-10-7-11-12(9(2)14(17)18-11)13(16)15(8,10)3/h8,10-11,13,16H,4-7H2,1-3H3/t8-,10+,11-,13+,15+/m0/s1 |
Clé InChI |
YDCNBSJHGGIZNP-WGGGYHPKSA-N |
SMILES isomérique |
C[C@H]1CCC[C@H]2[C@@]1([C@@H](C3=C(C(=O)O[C@H]3C2)C)O)C |
SMILES canonique |
CC1CCCC2C1(C(C3=C(C(=O)OC3C2)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



